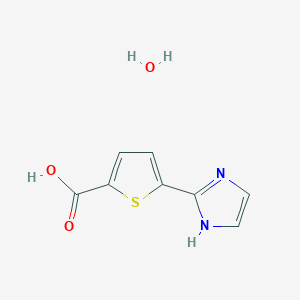

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate

Description

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate (CAS: 915922-58-6) is a heterocyclic compound featuring a thiophene ring fused with an imidazole moiety and a carboxylic acid group, stabilized as a hydrate. Its molecular weight is approximately 212.22 g/mol, with a reported purity of 95% . The compound’s structure combines aromatic thiophene (a sulfur-containing heterocycle) and imidazole (a nitrogen-containing heterocycle), which confers unique electronic and hydrogen-bonding properties.

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.H2O/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYCQRWYXWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CC=C(S2)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The thiophene ring can then be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, such as erbium triflate, can enhance the efficiency of the reactions . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The imidazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.

Scientific Research Applications

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.

Industry: The compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate | Thiophene + Imidazole | Carboxylic acid, Hydrate | 212.22 | 915922-58-6 |

| 2-Imidazol-carboxaldehyde (2-IC) | Imidazole + Aldehyde | Aldehyde, Gem-diol (hydrated form) | ~126.11 | Not provided |

| 2-(Methylthio)-1H-imidazol-5(4H)-ones | Imidazolone + Methylthio group | Thioether, Ketone | Variable (e.g., ~183.25) | Not provided |

| Methyl 2-amino-5-propylthiophene-3-carboxylate | Thiophene + Ester/Amino | Ester, Amino | ~213.30 | 343855-83-4 |

Key Observations :

- The target compound’s carboxylic acid group distinguishes it from 2-IC (aldehyde) and methyl 2-amino-5-propylthiophene-3-carboxylate (ester).

- Unlike 2-(methylthio)-1H-imidazol-5(4H)-ones, which feature a thioether and ketone group, the target compound lacks sulfur-based substituents but retains hydrogen-bonding capacity via the imidazole NH and carboxylic acid groups .

Hydration and pH-Dependent Behavior

2-Imidazol-carboxaldehyde (2-IC) exhibits pH-dependent hydration, forming a gem-diol under acidic conditions while the imidazole ring remains protonated . This behavior is critical in photochemical studies, where hydration equilibria influence reactivity. In contrast, the hydration state of this compound is intrinsic to its crystalline structure rather than a dynamic equilibrium, as implied by its nomenclature .

Crystallographic and Analytical Considerations

The SHELX software suite, widely used for small-molecule crystallography, has been employed to resolve structures of related compounds (e.g., tetrazole derivatives in ).

Biological Activity

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate (CAS No. 1609396-63-5) is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C₈H₆N₂O₂S·H₂O

- Molecular Weight : 194.21 g/mol

- Structural Features : The compound contains an imidazole ring and a thiophene carboxylic acid moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiophene and imidazole exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies suggest that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage .

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The presence of the imidazole ring is believed to enhance its interaction with cellular targets, leading to programmed cell death in malignant cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Scavenging : It can neutralize ROS, reducing cellular oxidative stress.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Study : A study published in Pharmaceuticals evaluated various derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that compounds similar to this compound exhibited strong antibacterial effects, particularly against Gram-positive bacteria .

- Antioxidant Efficacy : In a recent investigation, the antioxidant properties were assessed using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Research Findings Summary Table

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disc diffusion method | Effective against S. aureus, E. coli |

| Antioxidant | DPPH/ABTS assays | Significant free radical scavenging |

| Cytotoxicity | MTT assay on cancer cell lines | Induces apoptosis in specific cancer types |

Q & A

Q. What are the established synthetic routes for 5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate, and what key reaction parameters influence yield?

The synthesis typically involves cyclocondensation reactions between imidazole and thiophene precursors. Key steps include:

- Refluxing a mixture of 3-formyl-indole derivatives with aminothiazolones or thioxo-thiazolidinones in acetic acid, using sodium acetate as a catalyst (1.1–1.2 equiv) .

- Solvent selection (e.g., acetic acid or dimethyl sulfoxide) to enhance solubility and reaction kinetics .

- Purification via recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the hydrate form . Yield optimization depends on precise stoichiometry, reflux duration (3–5 hours), and controlled cooling to precipitate the product .

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological validation includes:

- TLC monitoring (e.g., silica gel plates) to track reaction progress .

- 1H NMR for confirming imidazole and thiophene proton environments .

- IR spectroscopy to identify carboxylic acid (-COOH) and hydrate (-OH) functional groups .

- Mass spectrometry for molecular ion ([M+H]+) and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers address low yields or side reactions during the cyclocondensation step?

Contradictions in yield data (e.g., 3% in some cases ) may arise from:

- Catalyst selection : Transition metals like copper(II) oxide can enhance cyclization efficiency .

- pH and temperature control : Maintaining acidic conditions (pH 4–6) and temperatures at 120°C minimizes byproducts like unreacted thiophene intermediates .

- Additives : Using 8-quinolinol as a chelating agent improves regioselectivity in imidazole-thiophene coupling .

Q. What experimental strategies are effective for analyzing the hydrate’s stability and its impact on bioactivity?

- Thermogravimetric analysis (TGA) : Quantify water loss under controlled heating to assess hydrate stability .

- Solvent exchange studies : Compare solubility in polar (DMSO) vs. nonpolar solvents to evaluate hydrate dissociation .

- Biological assays : Test binding affinity to targets (e.g., enzymes or receptors) in hydrated vs. anhydrous forms to correlate stability with activity .

Q. How can researchers design environmental impact studies for this compound, considering its persistence or degradation pathways?

Follow frameworks from long-term environmental projects :

- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure.

- Biotic studies : Use microbial consortia to assess biodegradation potential.

- Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) at cellular and population levels .

Methodological Contradictions and Resolutions

Q. How do conflicting reports on optimal reaction conditions (e.g., solvent or catalyst use) inform protocol design?

- Solvent polarity : Acetic acid favors cyclization but may reduce solubility; DMSO improves kinetics but complicates purification .

- Catalyst comparison : Sodium acetate is cost-effective but less efficient than copper(II) oxide in sterically hindered reactions . Resolution: Use a fractional factorial design to test solvent-catalyst combinations and identify Pareto-optimal conditions.

Comparative Structural Analysis

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how can researchers leverage this for derivative design?

- Fluorophenyl-imidazole derivatives (e.g., 5-(4-Fluorophenyl)-2-thioxo-imidazole-4-carboxylic acid) show improved enzyme inhibition due to electron-withdrawing groups .

- Thiophene-methyl analogs (e.g., 4-methylthiophene derivatives) demonstrate higher metabolic stability . Strategy: Synthesize derivatives via substituent variation at the thiophene 4-position and imidazole 1-position, followed by SAR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.